Capadenoson

概要

説明

Capadenoson is under investigation in clinical trial NCT00518921 (this compound in Angina Pectoris).

作用機序

Target of Action

Capadenoson primarily targets the adenosine A1 receptor (A1AR) . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as the endogenous ligand . The A1AR subtype is widely distributed in the body and plays a crucial role in inhibiting adenylyl cyclase activity, reducing cyclic AMP levels . Interestingly, this compound also shows activity at the adenosine A2B receptor (A2BAR) .

Mode of Action

As a selective agonist, this compound binds to the A1AR and A2BAR, triggering a series of intracellular events . For A1AR, this typically results in the inhibition of adenylyl cyclase, thereby reducing cyclic AMP levels .

Biochemical Pathways

The primary biochemical pathway influenced by this compound involves the regulation of adenylyl cyclase activity via the A1AR . This leads to a decrease in cyclic AMP levels, which can have various downstream effects depending on the specific cell type and physiological context .

Pharmacokinetics

It has been described as having good pharmacokinetics, suggesting favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

This compound’s activation of A1AR and A2BAR has been associated with various molecular and cellular effects. For instance, it has been shown to decrease cardiac remodeling in an animal model of advanced heart failure . The therapeutic effects of this compound are thought to be mediated primarily through the A1AR, but the stimulation of A2BAR may also contribute to its overall effects .

生化学分析

Biochemical Properties

Capadenoson selectively binds to human adenosine A1 and A2B receptors . It exhibits weak potency towards A2A and A3 receptors . The binding of this compound to these receptors plays a crucial role in its biochemical reactions .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to decrease electrical field-stimulated norepinephrine release from isolated perfused hearts .

Molecular Mechanism

The mechanism of action of this compound involves its interaction with adenosine receptors. It acts as a partial agonist at the adenosine A1 receptor, exerting its effects at the molecular level . This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages

Metabolic Pathways

This compound is involved in metabolic pathways related to the adenosine receptors . It interacts with enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels .

生物活性

Capadenoson is a partial agonist of the adenosine A1 receptor (A1AR) that has been investigated for its potential therapeutic applications in cardiovascular diseases. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and clinical findings.

This compound primarily acts on the A1AR, which is known for its cardioprotective properties. Recent studies suggest that this compound may also have significant activity at the A2B adenosine receptor (A2BAR), indicating a dual agonist profile. This dual activity is crucial as A2BAR activation has been linked to cardioprotection and modulation of cardiac fibrosis .

Table 1: Receptor Activity Profile of this compound

| Receptor Type | Activity Type | EC50 (nM) | Notes |

|---|---|---|---|

| A1AR | Partial Agonist | 0.66 | High selectivity; cardioprotective effects |

| A2A AR | Weak Agonist | 1400 | Lower efficacy compared to A1AR |

| A2B AR | Biased Agonist | 1100 | Preferentially activates cAMP pathway |

Pharmacological Effects

This compound has been shown to influence various cardiovascular parameters:

- Heart Rate Modulation : In preclinical studies, this compound demonstrated a dose-dependent effect on heart rate and norepinephrine release in models of heart failure . It produced bradycardia mediated through A1AR activation, which is beneficial in conditions where heart rate reduction is desired.

- Cardiac Remodeling : Animal studies indicate that this compound can decrease cardiac remodeling in models of advanced heart failure . It has shown improvements in left ventricular function and structural changes associated with heart failure.

- Safety Profile : Clinical trials have indicated that this compound has a favorable safety profile, with reduced bradycardia compared to full agonists. This characteristic is particularly advantageous for chronic therapy in heart disease .

Clinical Trials and Findings

This compound has undergone several clinical trials to evaluate its efficacy and safety:

- Phase II Trials : Initial trials assessed its effects on patients with atrial fibrillation and stable angina. While it showed promise in modulating heart rate, subsequent evaluations revealed limited efficacy in certain populations .

- Animal Studies : In canine models, this compound improved left ventricular function and prevented progressive remodeling, supporting its potential use in chronic heart failure management .

Case Study: this compound's Impact on Heart Failure

In a study involving dogs with induced heart failure, this compound was administered to evaluate its effects on left ventricular function. The results indicated significant improvements in cardiac output and reductions in markers of myocardial stress, suggesting that this compound's mechanism through A1AR activation plays a crucial role in enhancing cardiac performance under pathological conditions .

科学的研究の応用

Stable Angina

Capadenoson has been evaluated in clinical settings for its efficacy in managing stable angina. In a randomized, double-blind, placebo-controlled trial involving 62 male patients, this compound demonstrated a significant reduction in heart rate during exercise at maximum workload. Specifically, doses of 10 mg and 20 mg resulted in reductions of 12.2 and 6.8 beats per minute, respectively, compared to placebo (p = 0.0002 and p = 0.032) . Additionally, improvements were noted in total exercise time and time to ST-segment depression, indicating its potential as an effective treatment for angina .

Heart Failure

This compound has also been studied for its effects on cardiac remodeling in heart failure models. Preclinical studies have shown that it can ameliorate markers of structural remodeling . Furthermore, a derivative of this compound, neladenoson bialanate, is currently under clinical investigation for chronic heart failure treatment . The dual action on both A1 and A2B adenosine receptors suggests that this compound may offer additional therapeutic benefits beyond traditional treatments .

Mechanistic Insights

This compound's mechanism of action involves selective activation of the A1 receptor, which is known to exert cardioprotective effects while minimizing bradycardia—a common side effect associated with other adenosine receptor agonists . Its pharmacokinetic profile indicates high affinity and selectivity for the A1 receptor (EC50 of 0.66 nM) while maintaining minimal activity on other receptor subtypes .

Clinical Trial Data

The following table summarizes key clinical trials involving this compound:

Safety Profile

While this compound has shown promising results in terms of efficacy, concerns regarding its safety profile have been raised. Reports indicate that CNS safety and low solubility may limit its broader application . However, its ability to maintain heart rate stability at rest while providing cardioprotective effects positions it as a favorable candidate for further development.

特性

IUPAC Name |

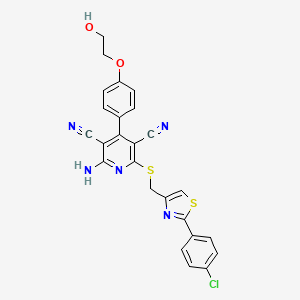

2-amino-6-[[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methylsulfanyl]-4-[4-(2-hydroxyethoxy)phenyl]pyridine-3,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18ClN5O2S2/c26-17-5-1-16(2-6-17)24-30-18(13-34-24)14-35-25-21(12-28)22(20(11-27)23(29)31-25)15-3-7-19(8-4-15)33-10-9-32/h1-8,13,32H,9-10,14H2,(H2,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITWCLNVRIKQAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=NC(=C2C#N)SCC3=CSC(=N3)C4=CC=C(C=C4)Cl)N)C#N)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18ClN5O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50969597 | |

| Record name | 2-Amino-6-({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4-[4-(2-hydroxyethoxy)phenyl]pyridine-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50969597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

544417-40-5 | |

| Record name | Capadenoson [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0544417405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Capadenoson | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16118 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Amino-6-({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4-[4-(2-hydroxyethoxy)phenyl]pyridine-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50969597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Capadenoson | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPADENOSON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O519NVW73R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。